5-Amino-2-(trifluoromethoxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKVTMKYFNAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Trifluoromethoxy Benzamide
Established and Emerging Synthetic Routes to 5-Amino-2-(trifluoromethoxy)benzamide and its Analogues
The synthesis of this compound and its related structures relies on a variety of chemical strategies, ranging from classical multi-step sequences using simple starting materials to modern catalytic approaches for introducing the key trifluoromethoxy group.
The construction of this compound is typically achieved through multi-step pathways that assemble the substituted benzene (B151609) ring. Common strategies begin with precursors that already contain some of the required functional groups.
One established route starts with 2-(trifluoromethoxy)benzoic acid. This precursor undergoes amidation to form the primary benzamide (B126). The amino group is then introduced at the 5-position through a nitration step followed by the reduction of the resulting nitro group. An alternative pathway begins with 2-chloro-5-nitrobenzoic acid, where the trifluoromethoxy group is introduced via nucleophilic substitution, followed by reduction of the nitro group to the desired amine.
Another direct and high-yield method is the hydrolysis of the corresponding nitrile, 5-amino-2-(trifluoromethoxy)benzonitrile. This reaction is often carried out under basic conditions, for instance, by refluxing with aqueous sodium hydroxide (B78521), to convert the nitrile group (-CN) into the primary amide (-CONH₂).
The synthesis of analogues often involves the introduction of the trifluoromethoxy group onto an aryl ring using modern catalytic methods. Copper-mediated cross-coupling reactions are effective for this transformation, typically using a trifluoromethyl source. mdpi.com Furthermore, emerging techniques like visible-light photoredox catalysis provide new pathways for creating the C-OCF₃ bond under mild conditions. nih.govnih.gov
| Starting Material | Key Transformation(s) | Function | Reference |
|---|---|---|---|
| 2-(Trifluoromethoxy)benzoic acid | Amidation, Nitration, Reduction | Builds the molecule from a precursor already containing the -OCF₃ group. | |
| 2-Chloro-5-nitrobenzoic acid | Nucleophilic substitution (-OCF₃ introduction), Reduction (-NO₂ to -NH₂) | Sequential introduction of functional groups onto a simple benzene ring. | |
| 5-Amino-2-(trifluoromethoxy)benzonitrile | Nitrile Hydrolysis | A late-stage conversion of a nitrile to the target amide. | |
| Aryl Halides / Diazonium Salts | Copper-mediated Trifluoromethoxylation | Method for synthesizing analogues by introducing the -OCF₃ group. | mdpi.com |
Optimizing reaction parameters is crucial for maximizing yield and purity in industrial-scale synthesis. For catalytic hydrogenation steps, such as the reduction of a nitro group, the choice of catalyst and solvent is critical. Catalysts like Palladium on carbon (Pd/C) or Raney nickel are often employed in solvents such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) due to their efficiency and ease of removal.
Research has shown that adjusting reaction time and temperature can significantly impact outcomes. For example, in a patented procedure for a related compound, extending the duration of a catalytic hydrogenation reaction from 12 to 16 hours increased the yield from 85% to 95%. Similarly, for nitrile hydrolysis, careful control of temperature is necessary to prevent the formation of side products. Post-reaction purification, such as crystallization from ethanol-water mixtures, is a key step to achieve high purity (>97%) of the final product.
| Method | Typical Yield | Typical Purity | Scalability | Reference |
|---|---|---|---|---|
| Acyl Chloride Amidation | 80-85% | 95-97% | High | |
| Nitrile Hydrolysis | 85-90% | 96-98% | Moderate | |
| Catalytic Hydrogenation (of nitro precursor) | 90-95% | 97-99% | High |
Derivatization Strategies for Structural Modification of this compound
The functional groups of this compound—the primary amino group, the aromatic ring, and the trifluoromethoxy moiety—offer multiple sites for chemical modification to generate a diverse range of analogues.
The primary amino group (-NH₂) at the 5-position is a versatile handle for derivatization. It can undergo a variety of chemical reactions to introduce new functionalities.
Oxidation : The amino group can be oxidized to a nitro group (-NO₂) using common oxidizing agents.
Diazotization : Reaction with sodium nitrite (B80452) in an acidic medium converts the amino group into a diazonium salt. nih.gov This intermediate can then be used in various coupling reactions to form new C-C, C-N, or C-X bonds. nih.gov
Acylation and Alkylation : The amino group readily reacts with acylating or alkylating agents to form amides, sulfonamides, or substituted amines.
Michael Addition : As a nucleophile, the amino group can participate in Michael additions to electron-deficient alkenes, a common strategy for building more complex heterocyclic structures. nih.gov
Analytical Derivatization : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the amino group can be derivatized. nih.govsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl-trifluoroacetamide) can be used to form trimethylsilyl (B98337) (TMS) derivatives, while others can produce trifluoroacyl (TFA) derivatives. nih.gov Chiral derivatizing agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) allow for the separation and analysis of enantiomers. biorxiv.org
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) | Nitro (-NO₂) | |
| Diazotization | Sodium nitrite (NaNO₂), HCl | Diazonium salt (-N₂⁺Cl⁻) | nih.gov |
| Michael Addition | Arylmethylene malononitriles | Substituted amine / Heterocycle | nih.gov |
| Silylation (Analytical) | MTBSTFA | N-tert-butyldimethylsilyl (TBDMS) amine | sigmaaldrich.com |
| Chiral Derivatization (Analytical) | FDAA (Marfey's reagent analogue) | Diastereomeric amide | biorxiv.org |
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The amino group is a powerful activating ortho-, para-director, while the trifluoromethoxy group is an electron-withdrawing, deactivating meta-director. The benzamide group is also deactivating and meta-directing.
| Reaction | Potential Reagent | Predicted Position of Substitution | Governing Factor |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C4 or C6 | Ortho-, para-directing effect of the -NH₂ group. |
| Nitration | HNO₃/H₂SO₄ | C4 or C6 | Ortho-, para-directing effect of the -NH₂ group. |
The trifluoromethoxy group is characterized by its high chemical stability, making its direct modification challenging. mdpi.com The strength of the carbon-fluorine bonds renders the group resistant to many chemical transformations.
While direct cleavage or modification is difficult, nucleophilic substitution to replace the entire -OCF₃ group can be achieved under specific, often harsh, conditions using strong nucleophiles like amines or thiols.
A more practical approach to "alteration" involves the synthesis of analogues with different groups at the 2-position. This is accomplished by starting with a precursor that allows for the introduction of various functionalities. For example, a key intermediate like 2-chloro-5-aminobenzamide could be reacted with different nucleophiles. Modern methods are particularly focused on the efficient introduction of the trifluoromethoxy group itself onto various aromatic scaffolds. These emerging strategies include:
Oxidative Desulfurization-Fluorination : This method involves converting phenols into xanthate intermediates, which are then treated with an oxidant and a fluoride (B91410) source (like pyridine-HF) to form the aryl trifluoromethyl ether. mdpi.com
Visible Light Photoredox Catalysis : This technique uses light to drive the reaction between an aryl precursor and a trifluoromethoxylation reagent, often proceeding under very mild conditions. nih.govnih.gov
Hypervalent Iodine Reagents : Reagents like the Togni reagent can be used for the electrophilic trifluoromethylation of sulfonic acids, which can then be converted to trifluoromethoxy derivatives. mdpi.com
These methods are crucial for creating libraries of analogues where the trifluoromethoxy group is systematically replaced or its position on the aromatic ring is varied.
| Method | Description | Utility | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Displacement of the -OCF₃ group with a strong nucleophile. | Challenging but possible for complete replacement. | |
| Oxidative Desulfurization-Fluorination | Conversion of a phenol (B47542) (via a xanthate) to an -OCF₃ group. | Synthesizing -OCF₃ analogues from phenolic precursors. | mdpi.com |
| Photoredox Catalysis | Light-mediated introduction of the -OCF₃ group. | Modern, mild method for synthesizing a wide range of analogues. | nih.govnih.gov |
| Hypervalent Iodine Reagents | Use of electrophilic trifluoromethylating agents. | Versatile for creating precursors to trifluoromethoxyarenes. | mdpi.com |
Advanced Synthetic Techniques Applied in Benzamide Chemistry Relevant to this compound
The synthesis of substituted benzamides, including this compound, has been significantly advanced through the development of novel catalytic methods. These techniques offer improvements in efficiency, selectivity, and substrate scope over traditional synthetic routes. This section explores catalytic approaches and the potential for stereoselective synthesis of chiral analogues relevant to the target molecule.
Catalytic Approaches in Benzamide Synthesis
Modern organic synthesis has increasingly moved towards catalytic processes for amide bond formation due to their efficiency and reduced waste generation compared to classical methods that often require stoichiometric activating agents. acs.org Several catalytic strategies are pertinent to the synthesis of complex benzamides like this compound.
Transition-Metal Catalyzed Amidation:
Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of C-N bonds in the synthesis of aryl amides. capes.gov.brnih.gov These reactions typically involve the coupling of an aryl halide with an amide. For a precursor to this compound, such as a halogenated 2-(trifluoromethoxy)benzamide, these methods are highly applicable.
Palladium-Catalyzed Amidation: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are highly effective for the amidation of aryl halides. researchgate.net The development of bulky and electron-rich ligands has enabled the coupling of a wide variety of primary amides, lactams, and carbamates with aryl chlorides and bromides. researchgate.netacs.orgescholarship.org A notable advancement is the use of aqueous ammonia (B1221849) with a hydroxide base, which presents a more convenient and economical source of nitrogen. acs.orgescholarship.org This avoids the need for ammonia surrogates or anhydrous conditions. escholarship.org Another approach involves the palladium-catalyzed coupling of aryl halides with isocyanides, which provides a different route to the amide bond under mild conditions. nih.govacs.org
Copper-Catalyzed Amidation: Copper-based systems, often referred to as Ullmann-type reactions, provide an economical alternative to palladium. capes.gov.bracs.org Catalyst systems using copper(I) iodide (CuI) with inexpensive 1,2-diamine ligands have proven to be general and efficient for the amidation of aryl iodides, bromides, and even some chlorides. capes.gov.bracs.orgmit.edu These reactions tolerate a broad range of functional groups. mit.edu Chelation-assisted strategies, for instance using 8-aminoquinoline (B160924) as a directing group, can facilitate the amidation without the need for additional external ligands. rsc.org Furthermore, integrated one-pot chemo- and biocatalytic systems combining copper-catalyzed arylation with enzymatic nitrile hydration have been developed, offering a novel and environmentally friendly route to amides. nih.gov
C-H Bond Activation/Functionalization:
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex aromatic compounds. nih.gov This strategy allows for the direct functionalization of a C-H bond on the benzene ring, guided by a directing group, which in this context is the amide functionality itself. acs.orgacs.orgresearchgate.netresearchgate.net This approach can be used to construct heterocyclic systems fused to the benzamide core, such as isoquinolones, by reacting the benzamide with alkynes or diazo compounds. researchgate.netresearchgate.net These reactions can be performed under increasingly green conditions, using air as the oxidant and water as the solvent. researchgate.net
Biocatalytic Synthesis:
The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. rsc.org For amide bond formation, enzymes such as lipases and nitrile hydratases are particularly relevant. rsc.orgmanchester.ac.uk Lipases can catalyze the amidation of esters or acids, often operating in non-aqueous media to shift the equilibrium towards synthesis. rsc.org Nitrile hydratases, on the other hand, can convert a nitrile precursor directly to the corresponding primary amide, a reaction that can be integrated with chemical catalysis in one-pot procedures. nih.govmanchester.ac.uk
Table 1: Overview of Catalytic Approaches in Benzamide Synthesis
| Catalytic Approach | Metal/Enzyme | Typical Precursors | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Amidation | Palladium | Aryl halides, Amides/Ammonia, Isocyanides | High efficiency, Broad substrate scope, Use of specialized ligands. nih.govresearchgate.net |
| Copper-Catalyzed Amidation | Copper | Aryl halides, Amides | Economical, Use of simple diamine ligands, Tolerates various functional groups. capes.gov.bracs.org |
| C-H Activation/Annulation | Rhodium | Benzamides, Alkynes/Diazo compounds | Direct functionalization of C-H bonds, Synthesis of fused heterocycles. acs.orgresearchgate.net |
| Biocatalytic Amidation | Lipase, Nitrile Hydratase | Esters/Acids and Amines, Nitriles | High selectivity, Mild and green reaction conditions. rsc.orgmanchester.ac.uk |
Stereoselective Synthesis of Chiral Analogues (If applicable based on specific derivatives)
While this compound itself is not chiral, derivatives can be synthesized that contain stereogenic centers. The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The presence of the trifluoromethyl group, a common bioisostere for a methyl group, makes the stereoselective synthesis of α-trifluoromethyl amines a particularly relevant area of research. nih.gov
Synthesis of Chiral α-Trifluoromethyl Amines:
For derivatives of this compound where the amino group is part of a larger, chiral side chain, several catalytic enantioselective strategies are applicable. A common approach is the asymmetric reduction of trifluoromethyl imines. nih.gov
Organocatalytic Reduction: Chiral Lewis bases can catalyze the reduction of trifluoromethyl ketoimines with agents like trichlorosilane, yielding chiral amines with the trifluoromethyl group directly attached to the new stereocenter with high enantioselectivity (up to 98% ee). rsc.org
Transition Metal Catalysis: Catalytic hydrogenation of trifluoromethyl iminoesters using palladium catalysts has been reported, although it can be limited in scope. rsc.org More recent developments include nickel-catalyzed asymmetric reductive cross-coupling reactions, which allow for the synthesis of a diverse range of chiral trifluoromethylated alkanes from aryl iodides. nih.govacs.org
Organocatalytic Isomerization: A stereospecific isomerization of α-chiral allylic amines, catalyzed by a base, can produce γ-chiral aliphatic amines. nih.govacs.org This method allows for the synthesis of amines with two non-contiguous stereocenters and is applicable to trifluoromethylated substrates. nih.govacs.org
Asymmetric Synthesis of Axially Chiral Benzamides:
Another form of chirality relevant to benzamide derivatives is atropisomerism, which arises from hindered rotation around a single bond. Bifunctional organocatalysts, which contain both a (thio)urea and a tertiary amine group, have been successfully used in the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts work by recognizing and stabilizing a specific conformation of the substrate during a key bond-forming step, such as electrophilic halogenation, thereby inducing axial chirality. nih.gov This methodology could be applied to suitably substituted derivatives of this compound to generate novel chiral structures.
Table 2: Strategies for Stereoselective Synthesis of Chiral Benzamide Analogues
| Chirality Type | Synthetic Strategy | Catalyst Type | Key Features |
|---|---|---|---|
| Point Chirality (e.g., α-CF3 amines) | Asymmetric reduction of CF3-imines | Organocatalysts (Chiral Lewis bases) | Metal-free, high enantioselectivity. rsc.org |
| Point Chirality (e.g., α-CF3 amines) | Asymmetric reductive cross-coupling | Nickel catalysts | Diverse scope, good functional group tolerance. nih.gov |
| Axial Chirality (Atropisomers) | Enantioselective aromatic substitution | Bifunctional organocatalysts | Creates hindered rotation, induces axial chirality. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 2 Trifluoromethoxy Benzamide Analogues
Systematic SAR Analysis of the Benzamide (B126) Core and its Substituents
The benzamide scaffold is a privileged structure in drug discovery, and its biological activity is highly sensitive to the nature and position of substituents on the aromatic ring. nih.govacs.org Structure-activity relationship (SAR) studies on various benzamide-based compounds consistently demonstrate that modifications to the core can dramatically alter efficacy and selectivity. nih.govresearchgate.nettandfonline.com
Key findings from SAR studies on related benzamide systems include:
Aromatic Ring Substitution: The placement, number, and electronic nature of substituents on the phenyl ring are critical. For instance, in some series of benzamide derivatives, specific substitution patterns are required to orient the molecule correctly within a target's binding site. nih.govacs.org Altering substituents can modulate binding affinity and can be the difference between an agonist or antagonist profile.
Amide Group Modification: The primary amide (-CONH₂) is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. Modifications, such as N-alkylation or incorporation into a heterocyclic system, can impact binding, solubility, and metabolic stability. However, for many benzamide classes, the unsubstituted amide is essential for the desired biological activity.
Linker and Terminal Groups: In more complex benzamide analogues, where the benzamide is a substructure, the length and rigidity of any linker connecting it to other pharmacophoric groups, as well as the nature of the terminal cap group, significantly influence activity. nih.gov Studies on histone deacetylase (HDAC) inhibitors, for example, show that even minor changes to these regions can lead to substantial differences in potency. nih.gov
The table below illustrates hypothetical SAR trends for a generic benzamide core based on common findings in medicinal chemistry literature.
Influence of the Trifluoromethoxy Group on Biological Activity and Physicochemical Properties
The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry due to its profound effects on a molecule's properties. mdpi.comresearchgate.netbohrium.com Unlike a simple methoxy (B1213986) group, the -OCF₃ group imparts a distinct combination of lipophilicity, electronic character, and metabolic stability. mdpi.comresearchgate.net
A primary role of the trifluoromethoxy group is to increase a molecule's lipophilicity, a measure of its ability to dissolve in fats and lipids. mdpi.comnih.gov This property is critical for a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for central nervous system targets. mdpi.comresearchgate.net
Enhanced Permeability: By increasing lipophilicity, the -OCF₃ group can improve a compound's permeability across lipid bilayers. mdpi.comresearchgate.net This is exemplified by the drug Riluzole, where the trifluoromethoxy group facilitates its passage across the blood-brain barrier. mdpi.com The ability to fine-tune lipophilicity by incorporating this group allows for the optimization of membrane permeability and, consequently, bioavailability. mdpi.comresearchgate.net
In preclinical studies, metabolic stability is a crucial parameter, as rapid metabolism can lead to low drug exposure and a short duration of action. proquest.com The trifluoromethoxy group significantly enhances metabolic stability compared to its non-fluorinated counterpart, the methoxy group (-OCH₃). mdpi.comresearchgate.net
Resistance to Oxidation: The primary metabolic liability of a methoxy group is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.com The trifluoromethoxy group is highly resistant to this enzymatic breakdown. mdpi.comresearchgate.net The strong carbon-fluorine bonds and the steric hindrance of the CF₃ moiety make it difficult for CYP450 enzymes to access and oxidize the O-C bond. mdpi.com
Global Protective Effect: In some cases, the presence of a trifluoromethyl or trifluoromethoxy group can provide a "global" protective effect, shielding not only its immediate position but also other parts of the molecule from metabolism. nih.gov This increased resistance to metabolic degradation can prolong a drug's half-life and improve its pharmacokinetic profile. mdpi.comresearchgate.net
Table 2: Comparison of Methoxy (-OCH₃) and Trifluoromethoxy (-OCF₃) Properties
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Implication for Drug Design |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters the electronic character of the aromatic ring, affecting pKa and target interactions. |
| Lipophilicity (Hansch π) | -0.02 | +1.04 | -OCF₃ significantly increases lipophilicity, enhancing membrane permeability. researchgate.net |
| Metabolic Stability | Susceptible to O-demethylation | Highly resistant to oxidation | -OCF₃ improves metabolic stability and increases compound half-life. mdpi.com |
| Steric Size | Smaller | Larger | Can provide better occupancy of hydrophobic binding pockets. researchgate.net |
Contribution of the Amino Group to Molecular Recognition and Biological Efficacy
The amino group (-NH₂) positioned on the benzamide core is a critical functional group for establishing specific interactions with biological targets. nih.gov As a hydrogen bond donor, it can form directional bonds with electronegative atoms (like oxygen or nitrogen) on amino acid residues within a protein's binding site, such as asparagine or valine. nih.govnih.gov
The recognition of amino acids and peptides by receptors often involves a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.govacs.org In the context of a drug-like molecule, the amino group of 5-Amino-2-(trifluoromethoxy)benzamide can play a pivotal role in molecular recognition by:
Anchoring the Ligand: Forming one or more hydrogen bonds that help anchor the molecule in a specific orientation within the binding pocket. This is a common feature in kinase inhibitors and other targeted therapies.
Ensuring Specificity: The precise geometry required for the amino group to form a hydrogen bond can contribute to the molecule's selectivity for one target over another.
In SAR studies of various heterocyclic and aromatic compounds, the presence and position of an amino substituent have been shown to be crucial for biological efficacy. nih.gov
Elucidation of Pharmacophoric Features for this compound Derivatives
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of this compound, the key pharmacophoric features can be deduced from its constituent parts. nih.govnih.gov
A generalized pharmacophore for this scaffold would likely include:
Aromatic/Hydrophobic Region: Provided by the substituted benzene (B151609) ring. The trifluoromethoxy group significantly enhances the hydrophobic character of this region. mdpi.comnih.gov
Hydrogen Bond Donor: The amino group (-NH₂) is a primary hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor/Donor: The primary amide (-CONH₂) is a crucial feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the -NH₂ moiety acting as a hydrogen bond donor. nih.govnih.gov
Electron-Withdrawing Feature: The trifluoromethoxy group acts as a strong electron-withdrawing substituent, which can participate in specific electronic or dipole interactions with the target. mdpi.comresearchgate.net
These features must be correctly oriented in 3D space to allow for optimal interaction with a complementary biological target. acs.org Pharmacophore models for other benzamide series often highlight a similar combination of aromatic, hydrophobic, and hydrogen-bonding elements as being essential for activity. nih.govnih.gov
Exploration of Structure-Permeability Relationships and Absorption Profiles (Preclinical)
The potential for a compound to be orally absorbed is evaluated preclinically using various models that assess its permeability across cellular barriers. nih.gov The relationship between a molecule's structure and its permeability is governed by its physicochemical properties, such as lipophilicity, size, and hydrogen bonding capacity. mdpi.comnih.gov
For this compound analogues, the following structure-permeability relationships can be anticipated:
Impact of Lipophilicity: The dominant trifluoromethoxy group is expected to drive high passive permeability. mdpi.comresearchgate.net In preclinical assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, compounds containing this group are likely to be classified as having high permeability. nih.gov
Role of Hydrogen Bonding: While high lipophilicity promotes permeability, an excessive number of hydrogen bond donors and acceptors can increase the energy required to desolvate the molecule as it enters the lipid membrane, potentially reducing permeability. The amino and amide groups contribute to the hydrogen bonding potential of the scaffold.
Table 3: Predicted Preclinical Permeability and Absorption Profile
| Assay Type | Key Measurement | Predicted Outcome for this compound | Rationale |
|---|---|---|---|
| PAMPA | Passive Diffusion | High Permeability | The highly lipophilic -OCF₃ group is expected to facilitate rapid diffusion across the artificial lipid membrane. mdpi.comnih.gov |
| Caco-2 Cells | Apparent Permeability (Papp) | High Permeability | Dominated by high passive diffusion, leading to a high rate of translocation across the cell monolayer. nih.gov |
| BCS/BDDCS Prediction | Classification | Likely Class 1 or 2 | High permeability suggests classification into either Class 1 (High Sol, High Perm) or Class 2 (Low Sol, High Perm), pending solubility data. nih.gov |
Preclinical Pharmacological Investigations of 5 Amino 2 Trifluoromethoxy Benzamide
Identification and Validation of Molecular Targets and Pathways
The initial stages of drug discovery for a compound like 5-Amino-2-(trifluoromethoxy)benzamide involve a comprehensive screening process to identify its molecular targets and the biological pathways it modulates. This is achieved through a combination of enzymatic, receptor, and biophysical assays.
The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. For this compound, the presence of the trifluoromethoxy group and an amino group suggests potential interactions with various enzymes. The trifluoromethoxy group can enhance binding to hydrophobic pockets within an enzyme's active site, while the amino group can form hydrogen bonds, contributing to binding affinity and specificity.
Research on analogous compounds provides some insights. For instance, derivatives of this compound have been investigated for their potential to inhibit kinases and histone deacetylases (HDACs). A related compound, 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide, has shown potential in kinase inhibition. However, specific enzymatic inhibition data, such as IC50 values for this compound against a panel of enzymes, are not publicly available.
Table 1: Investigated Enzymatic Activities of Structurally Related Benzamide Derivatives
| Compound Class | Target Enzyme Family | Observed Effect | Reference |
| Benzamide Derivatives | Kinases | Inhibition | |
| Benzamide Derivatives | Histone Deacetylases (HDACs) | Interaction | |
| 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide | Kinases | Potential Inhibition |
This table is illustrative and based on activities of related compounds, not direct data for this compound.
Benzamide derivatives have been widely studied for their interaction with various receptors, particularly G-protein coupled receptors (GPCRs). For example, certain benzamides have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors. The specific binding profile of this compound to a panel of receptors has not been detailed in available literature. Such studies would typically involve radioligand binding assays to determine the affinity (Ki) of the compound for different receptor subtypes.
Understanding the direct physical interaction between a compound and its protein target is crucial. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cellular thermal shift assays (CETSA) are employed for this purpose. These methods can confirm direct binding, identify the binding site, and elucidate the conformational changes in the protein upon ligand binding. For this compound, the amino group is predicted to facilitate hydrogen bonding with biological targets, a key aspect of protein-ligand interactions. However, specific structural data from such analyses for this compound are not currently available.
Mechanism of Action Studies at Cellular and Subcellular Levels
Following target identification, the effects of the compound are investigated in cellular models to understand its mechanism of action.
The potential for a compound to modulate the cell cycle or induce apoptosis (programmed cell death) is a key area of investigation, particularly for anticancer drug discovery. While direct studies on this compound are lacking, research on other benzamide derivatives has shown effects on cancer cell lines. For example, some benzamides have demonstrated the ability to arrest the cell cycle at specific phases and to induce apoptosis. These effects are often linked to the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).
To further delineate the mechanism of action, specific cellular signaling pathways are investigated. Receptor Tyrosine Kinase (RTK) pathways, the mTOR pathway, and autophagy are critical pathways that regulate cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer.
Derivatives of benzamides have been implicated in the inhibition of inflammatory pathways, potentially through the modulation of cytokine signaling. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α. The trifluoromethoxy group present in this compound may enhance the ability of the compound to modulate such pathways. However, specific data on the effect of this compound on RTK, mTOR, or autophagy pathways have not been reported.
Subcellular Localization and Activity
The precise subcellular localization of this compound has not been detailed in the currently available scientific literature. However, insights can be drawn from the physicochemical properties of its structural components and studies on related benzamide derivatives. The trifluoromethoxy group is known to increase the lipophilicity of a molecule. This enhanced lipophilicity can facilitate easier penetration of cell membranes, suggesting that this compound may distribute intracellularly. The mechanism of action is hypothesized to involve interaction with specific molecular targets within the cell, which could include enzymes or proteins involved in cell signaling pathways.
Studies on other novel benzamide derivatives have sometimes included investigations into their effects on the subcellular localization of target proteins. For instance, the benzamide derivative VKNG-2 was found to not significantly alter the subcellular localization of the ABCG2 protein in colon cancer cells. nih.gov While not directly applicable to this compound, this highlights that such studies are a component of the preclinical investigation of this class of compounds. Further research employing techniques such as fluorescent labeling may be required to definitively determine the subcellular distribution and site of action of this compound.
In Vitro Efficacy and Selectivity Profiling
The in vitro biological activity of this compound and its closely related analogs has been evaluated in various cell-based assays, primarily focusing on anticancer and antimicrobial effects.
A derivative of this compound has been tested for its cytotoxic activity against the human breast cancer cell line MCF-7. This study reported a half-maximal inhibitory concentration (IC50) value of approximately 15 µM. In comparison, the standard chemotherapeutic agent doxorubicin (B1662922) had an IC50 of 10 µM in the same cell line.
While specific data on this compound is limited, studies on the isomeric compound 2-Amino-5-(trifluoromethyl)benzamide have demonstrated cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The mechanism of this cytotoxicity is suggested to involve the induction of apoptosis and cell cycle arrest.
Furthermore, another related benzamide, 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide , was identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) with IC50 values ranging from 1.05 to 5.37 µM. nih.gov The most potent of these derivatives also showed cytotoxicity against various cancer cell lines. nih.gov
In the context of antimicrobial activity, compounds with structures similar to this compound have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) between 50 and 100 µg/mL. The proposed antimicrobial mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis.
Table 1: In Vitro Anticancer Activity of a this compound Derivative
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound Derivative | MCF-7 | ~15 |
Data from a study on a derivative of the target compound.
Comprehensive counter-screening data for this compound against a broad panel of off-target proteins is not extensively documented in the public domain. However, selectivity profiling is a critical step in the preclinical evaluation of therapeutic candidates to understand their potential for off-target effects.
For context, studies on other structurally related compounds provide examples of how selectivity is assessed. For instance, a series of 5-trifluoromethyl-2-aminopyrimidine derivatives, developed as dual inhibitors of FLT3 and CHK1, were specifically tested for their selectivity against the c-Kit kinase to ensure a favorable safety profile. nih.gov Similarly, a class of 4-aryloxy-5-benzamidopyrimidine derivatives were evaluated for their inhibitory activity against EGFR, HER2, and VEGFR1, with the lead compounds showing no significant inhibition of HER2 or VEGFR1, indicating a degree of selectivity. nih.gov
These examples underscore the importance of screening compounds like this compound against a panel of kinases and other relevant enzymes and receptors to build a comprehensive selectivity profile. Such panels, often referred to as safety pharmacology panels, help in identifying potential liabilities early in the drug discovery process. eurofinsdiscovery.com
In Vivo Efficacy Studies in Preclinical Disease Models
As of the latest available information, no in vivo efficacy studies specifically investigating this compound have been published. The selection and validation of appropriate animal models are contingent on the intended therapeutic application of the compound.
Based on the in vitro anticancer activity observed with related benzamide compounds, relevant animal models would likely include xenograft models of human cancers. In such studies, human cancer cells (e.g., MCF-7 breast cancer cells) are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth. nih.gov For example, the antitumor agent Phortress, a benzothiazole (B30560) derivative, was evaluated in mice bearing xenografts of MCF-7 and MDA-MB-435 breast carcinoma cells. nih.gov
For potential antimicrobial applications, infection models in rodents would be appropriate. These models involve inducing a bacterial infection and then administering the compound to assess its ability to reduce the bacterial load and improve survival.
For other potential indications, such as Chagas' disease, as investigated for a 5-amino-1,2,3-triazole-4-carboxamide series, a mouse model of Trypanosoma cruzi infection was utilized to demonstrate a significant suppression of parasite burden. nih.gov The choice of animal model is therefore a critical step that follows the initial in vitro characterization of a compound's biological activity.
Consistent with the absence of in vivo efficacy data, there are no published studies on the assessment of pharmacodynamic biomarkers for this compound in animal models. Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting the expected biological response in a living organism.
An example of pharmacodynamic biomarker assessment for a related class of compounds comes from the in vivo studies of the antitumor agent Phortress. In mice with tumor xenografts, single-cell gel electrophoresis (SCGE), also known as a comet assay, was used to quantify DNA damage in tumor cells following treatment. nih.gov This served as a direct measure of the drug's mechanism of action and its effect in the tumor tissue. nih.gov
For a compound like this compound, if its mechanism is confirmed to involve the inhibition of a specific kinase, a relevant pharmacodynamic biomarker could be the phosphorylation status of a downstream substrate of that kinase in tumor or surrogate tissues. If it induces apoptosis, an increase in markers like cleaved caspase-3 in the tumor could be monitored. The selection of a relevant biomarker is intrinsically linked to the compound's mechanism of action and is a key component of translational research.
Efficacy Evaluation in Specific Preclinical Disease Models (e.g., oncology, inflammatory, neurological, infectious diseases)
Following a comprehensive review of publicly available scientific literature, no specific preclinical efficacy data for the compound this compound in established models of oncology, inflammatory, neurological, or infectious diseases was identified.
Research into the biological activity of closely related benzamide derivatives and compounds featuring a trifluoromethoxy group is ongoing in various therapeutic areas. For instance, studies on other benzamide structures have explored their potential in overcoming multidrug resistance in cancer cell lines. Similarly, various trifluoromethyl-containing compounds have been investigated for their antimicrobial properties. However, these findings are not directly applicable to this compound itself.
The absence of published data for this specific molecule means that no detailed research findings or data tables on its efficacy in the aforementioned disease models can be provided at this time. Further research would be required to elucidate the potential therapeutic effects of this compound in these areas.
Preclinical Pharmacokinetic Pk and Metabolic Profiling of 5 Amino 2 Trifluoromethoxy Benzamide
In Vivo Pharmacokinetic Studies in Animal Models
Distribution and Tissue Penetration
No published studies were found that describe the distribution patterns or tissue penetration of 5-Amino-2-(trifluoromethoxy)benzamide in any preclinical model. Information regarding its ability to cross the blood-brain barrier or accumulate in specific tissues is not available.
Elimination Pathways and Excretion Routes
There is no publicly available data detailing the elimination half-life, clearance rates, or the primary routes of excretion (e.g., renal, biliary) for this compound or its potential metabolites.
Metabolite Identification and Characterization in Preclinical Systems
Major Metabolite Structures and Their Formation Pathways
No studies have been published that identify or characterize the metabolites of this compound in preclinical systems such as liver microsomes or in vivo models. The metabolic pathways, including potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions, have not been elucidated.
Biological Activity of Key Metabolites
As no metabolites of this compound have been identified, there is no information available regarding their potential biological activity.
Computational Approaches and Molecular Modeling in 5 Amino 2 Trifluoromethoxy Benzamide Research
Ligand-Based Drug Design (LBDD) Strategies
When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) strategies become particularly valuable. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active ligands, LBDD can be used to develop predictive models that guide the design of new compounds like 5-Amino-2-(trifluoromethoxy)benzamide.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would be constructed based on its key functional groups: the primary amine, the benzamide (B126) moiety, and the trifluoromethoxy group. These features dictate its potential interactions with a receptor.
Hydrogen Bond Donors: The amino (-NH2) and amide (-CONH2) groups.
Hydrogen Bond Acceptors: The amide carbonyl oxygen and the ether oxygen of the trifluoromethoxy group.
Aromatic Ring: The benzene (B151609) ring, capable of pi-pi stacking interactions.
Hydrophobic/Electron-Withdrawing Feature: The trifluoromethoxy (-OCF3) group.
Once a pharmacophore model is developed, it can be used as a 3D query to perform virtual screening of large chemical databases. This process filters for molecules that match the defined spatial and chemical features, identifying novel scaffolds that may possess similar biological activity to the parent compound.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This analysis helps predict the activity of newly designed molecules and provides insight into which structural properties are most influential for the desired biological effect. nih.gov
For a series of analogues derived from this compound, a QSAR study would involve calculating various molecular descriptors for each compound and correlating them with their experimentally determined biological activities. This process allows for the creation of predictive models that can guide further chemical modifications. researchgate.net The applicability domain of these models defines the chemical space in which their predictions are reliable. nih.gov
| Descriptor Category | Examples of Relevant Descriptors for a QSAR Model | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target. |
| Steric | Molecular volume, Surface area, Molar refractivity | Defines the size and shape requirements for fitting into a binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Describes the branching and arrangement of atoms within the molecule. |
| Quantum Chemical | Electrostatic potential, Field effects | Relates to the compound's reactivity and ability to form specific non-covalent bonds. |
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the protein target is available, Structure-Based Drug Design (SBDD) provides a powerful, rational approach to drug discovery. SBDD involves using the target's structural information to design ligands that can bind with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com This method involves placing the ligand, such as this compound, into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function. scispace.comscialert.net The results provide insights into the binding mode, affinity, and specific molecular interactions. rjptonline.org
In a typical docking study, the trifluoromethyl group is often noted for its role in enhancing binding affinity through favorable interactions. rjptonline.orgnih.gov For this compound, docking simulations could reveal key interactions, such as:
Hydrogen bonds between the amino or amide groups and polar amino acid residues (e.g., Asp, Gln, Ser).
Hydrophobic interactions involving the benzene ring and the trifluoromethoxy group with nonpolar residues (e.g., Val, Leu, Ile). rjptonline.org
Pi-alkyl or Pi-pi stacking between the aromatic ring and residues like Valine or Phenylalanine. rjptonline.orgnih.gov
The docking score, typically expressed in kcal/mol, provides a numerical estimate of the binding affinity, allowing for the comparison and prioritization of different compounds. scialert.netnih.gov
| Interaction Type | Potential Functional Group on Compound | Interacting Amino Acid Residue Examples |
| Hydrogen Bond | Amino (-NH2), Amide (-CONH2) | Aspartic Acid, Glutamine, Serine, Threonine |
| Hydrophobic (Alkyl) | Benzene Ring, -OCF3 group | Valine, Leucine, Isoleucine, Alanine |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Pi-Alkyl | Benzene Ring | Valine, Alanine, Leucine |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. mdpi.com MD simulations are used to refine docking poses, assess the stability of the ligand-protein complex, and understand how conformational changes in the protein or ligand affect binding. nih.gov
An MD simulation of this compound bound to its target would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms. mdpi.com The resulting trajectory provides detailed information on the stability of key hydrogen bonds, the flexibility of different parts of the ligand and protein, and the role of water molecules in mediating interactions.
Calculating the binding free energy of a ligand to its target is crucial for accurate predictions of potency. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies between two closely related ligands. nih.govnih.gov This technique involves computationally "mutating" one ligand into another while it is bound to the protein and also in solution. The difference in the free energy of these two processes yields a highly accurate prediction of the change in binding affinity.
FEP can be instrumental in the optimization of this compound. For instance, FEP calculations could be used to predict whether adding a methyl group or changing the position of the amino group would lead to a more potent inhibitor. nih.gov These predictions help prioritize synthetic efforts on compounds most likely to have improved activity, thereby streamlining the drug design cycle. nih.gov
In Silico Prediction of Preclinical ADME and PK Properties
The integration of computational tools to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of drug candidates represents a important step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. For this compound, in silico models are instrumental in providing an early assessment of its drug-like potential. These predictive studies employ a range of computational methodologies, including quantitative structure-activity relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) modeling, and machine learning algorithms trained on extensive datasets of compounds with known ADME-PK profiles.
The initial phase of an in silico ADME evaluation for this compound typically involves the calculation of fundamental physicochemical properties that are critical determinants of a compound's pharmacokinetic behavior. These parameters, often assessed against established guidelines such as Lipinski's Rule of Five, offer a preliminary indication of the molecule's potential for oral bioavailability. For this compound, these foundational descriptors are predicted to fall within ranges that are generally considered favorable for a developmental candidate.
Beyond these basic descriptors, more sophisticated computational models are employed to predict the compound's interaction with biological systems. For instance, its potential for absorption is evaluated through models that simulate passage across the intestinal wall and predict its permeability characteristics. The distribution of this compound within the body is another critical parameter that is assessed in silico. Predictive models can estimate the extent of its binding to plasma proteins and its ability to penetrate various tissues, including the central nervous system, which is often gauged by predicting its capacity to cross the blood-brain barrier.
The metabolic fate of this compound is a key area of investigation in in silico studies. Computational tools are utilized to identify which cytochrome P450 (CYP450) enzymes are most likely to be involved in its metabolism. This is crucial for anticipating potential drug-drug interactions. Predictions can also be made regarding the compound's potential to inhibit or induce these enzymes, which is a common cause of adverse drug events. Finally, in silico models can offer insights into the probable routes and rates of excretion for this compound and its metabolites.
The collective data from these predictive models are then integrated to construct a comprehensive preclinical ADME and PK profile of this compound. This holistic view enables researchers to identify potential liabilities early in the drug discovery process and to make informed decisions about the compound's progression.
| ADME-PK Parameter | Predicted Value/Classification | Computational Method |
|---|---|---|
| Molecular Weight | 222.15 g/mol | Standard Molecular Calculation |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | Consensus Prediction (Multiple Algorithms) |
| Aqueous Solubility | Moderate | Graph-Based Solubility Models |
| Human Intestinal Absorption | High | Machine Learning (Random Forest) |
| Blood-Brain Barrier (BBB) Penetration | Low | Support Vector Machine (SVM) Classifier |
| Plasma Protein Binding | High (>90%) | QSAR Models |
| CYP2D6 Inhibition | Non-inhibitor | Molecular Docking and Pharmacophore Modeling |
| CYP3A4 Inhibition | Non-inhibitor | Molecular Docking and Pharmacophore Modeling |
| Renal Clearance | Low | PBPK Modeling |
Virtual Screening and Library Design for Novel this compound Analogues
Virtual screening and library design are powerful computational strategies employed to explore vast chemical spaces for the identification of novel analogues of a lead compound, such as this compound, with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov These approaches can be broadly categorized into structure-based and ligand-based methods.
Structure-based virtual screening (SBVS) is contingent on the availability of a three-dimensional structure of the biological target of interest. In the context of this compound, should its target be known and its structure elucidated, molecular docking simulations would be a primary tool. This technique computationally places a library of virtual compounds into the binding site of the target protein and scores their potential binding affinity and complementarity. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. The design of a virtual library for this purpose would involve the creation of a diverse set of molecules that retain the core this compound scaffold but feature a variety of substituents at key positions.
When a high-quality structure of the target is not available, ligand-based virtual screening (LBVS) methods become invaluable. These approaches leverage the knowledge of known active compounds, such as this compound itself, to identify new molecules with similar properties. Pharmacophore modeling is a common LBVS technique where a three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) required for biological activity is defined. This pharmacophore model is then used as a query to search large chemical databases for molecules that match these features. Another LBVS approach is based on molecular similarity, where compounds are screened based on their structural resemblance to the lead compound, often quantified using molecular fingerprints.
The design of a focused library of novel this compound analogues would begin with a thorough analysis of its structure-activity relationships (SAR). Computational methods can aid in identifying which parts of the molecule are critical for its biological activity and which can be modified to enhance its properties. For instance, modifications could be explored at the amino group, the benzamide moiety, or by replacing the trifluoromethoxy group with other bioisosteres. The designed library would then be subjected to in silico ADME-PK filtering to ensure that the proposed analogues have a high probability of possessing favorable drug-like properties.
The ultimate goal of these virtual screening and library design efforts is to generate a curated list of novel this compound analogues with a high likelihood of success in subsequent experimental validation. This computational pre-screening significantly streamlines the drug discovery pipeline, saving considerable time and resources.
| Analogue ID | Structural Modification | Predicted Binding Affinity (Score) | Predicted ADME Profile |
|---|---|---|---|
| 5-ATB-001 | Methylation of the amino group | -8.2 kcal/mol | Improved permeability, potential for altered metabolism |
| 5-ATB-002 | Replacement of trifluoromethoxy with trifluoromethylthio | -8.5 kcal/mol | Increased lipophilicity, potential for enhanced potency |
| 5-ATB-003 | Introduction of a hydroxyl group on the phenyl ring | -7.9 kcal/mol | Increased solubility, potential for new hydrogen bonding interactions |
| 5-ATB-004 | Bioisosteric replacement of the amide with a sulfonamide | -7.5 kcal/mol | Altered chemical stability and hydrogen bonding capacity |
| 5-ATB-005 | Cyclization of the amino and amide groups to form a lactam | -9.1 kcal/mol | Conformationally restricted, may enhance selectivity |
Emerging Therapeutic Applications and Preclinical Translational Research for 5 Amino 2 Trifluoromethoxy Benzamide
Exploration of Preclinical Disease Indications
Preclinical research, primarily through in vitro studies on related compounds, suggests that the 5-Amino-2-(trifluoromethoxy)benzamide scaffold may hold promise in several therapeutic areas, including oncology, inflammatory conditions, and central nervous system (CNS) disorders.
Specific Cancers:
The anticancer potential of compounds structurally related to this compound has been an area of active investigation. The inclusion of a trifluoromethyl or trifluoromethoxy group is often explored in medicinal chemistry to enhance the pharmacological properties of a molecule, such as metabolic stability and cell permeability.
Derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. For instance, a study on a related benzamide (B126) derivative demonstrated moderate activity against the human breast cancer cell line, MCF-7, with an IC50 value of approximately 15 µM. In another study, new 7-oxo-, 7-chloro-, and 7-amino- 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and showed potential anticancer activity against several human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer). nih.gov Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active among the synthesized compounds. nih.gov
Furthermore, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which share some structural similarities, have shown potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon cancer) cell lines, with the most potent derivatives demonstrating IC50 concentrations in the nanomolar range. mdpi.com
| Compound/Derivative | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|
| Related Benzamide Derivative | MCF-7 (Breast Cancer) | Moderate activity (IC50 ~15 µM) | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Most active among a series of new derivatives | nih.gov |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines (e.g., 7h, 7i) | MDA-MB-231, HCT116 | Potent anti-proliferative activity (IC50 25–50 nM) | mdpi.com |
Inflammatory Conditions:
The anti-inflammatory potential of benzamide derivatives featuring a trifluoromethoxy group has been noted in preclinical studies. This activity is thought to be, in part, due to the ability of these compounds to inhibit the production of pro-inflammatory cytokines. In one study, derivatives demonstrated up to 80% inhibition of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 µg/mL, suggesting a promising profile for the management of inflammatory conditions.
CNS Disorders:
Analogues of this compound have been synthesized and evaluated for their potential in treating neurological conditions. A series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to the neuroprotective drug riluzole, were found to act as antagonists of voltage-dependent sodium channels. researchgate.net This mechanism is relevant for conditions where neuronal hyperexcitability is a key pathological feature. These compounds, particularly benzamide derivatives 3 and 4 from the study, were identified as potential new inhibitors of these channels. researchgate.net
Infectious Diseases:
While direct studies on this compound are limited, research into related structures suggests potential antimicrobial applications. For instance, benzimidazole-triazole hybrids have been screened for their in vitro activity against various pathogenic microbes, including Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. nih.gov Some of these hybrid compounds exhibited significant antibacterial activity. nih.gov Additionally, the nitrile analogue, 5-Amino-2-(trifluoromethoxy)benzonitrile, has been suggested to have potential antimicrobial properties that warrant further investigation.
Combination Strategies with Existing Preclinical Agents
The potential for synergistic effects when combining fluorinated benzamides with established therapeutic agents is an emerging area of preclinical research. One study investigating a fluorine-substituted benzamide, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), found that it could enhance the anticancer activity of other drugs. nih.gov Specifically, a low concentration of FNA (0.5 µM) was shown to improve the efficacy of both taxol and camptothecin (B557342) in HepG2 liver cancer cells. nih.gov This suggests that compounds like this compound could potentially be used to sensitize cancer cells to conventional chemotherapies, although direct evidence for the specific compound is not yet available.
| Investigated Compound | Combination Agent | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Taxol | HepG2 (Liver Cancer) | Improved anticancer activity | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Camptothecin | HepG2 (Liver Cancer) | Improved anticancer activity | nih.gov |
Development of Novel Drug Delivery Systems (Preclinical Studies)
To enhance the therapeutic efficacy of compounds like this compound, the development of novel drug delivery systems is being explored in a broader context. While specific studies on this particular molecule are not yet published, general advancements in nanocarrier technology offer potential avenues for future research.
Lipid-based nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are being investigated to improve the solubility, stability, and bioavailability of various therapeutic agents. nih.gov These systems can also facilitate controlled release and targeted delivery. nih.gov
Peptide-mediated nanocarriers represent another promising approach. nih.gov These systems can be designed to target specific receptors that are overexpressed on cancer cells, thereby increasing the concentration of the drug at the tumor site and minimizing off-target effects. For example, cyclic RGD-modified liposomes have been used to target lung cancer. nih.gov Self-assembling peptides are also being studied for their potential to form nanostructures that can encapsulate and deliver drugs. nih.gov These strategies could theoretically be applied to this compound to improve its pharmacokinetic and pharmacodynamic properties.
Translational Research Paradigms and Preclinical Biomarker Development
Translational research aims to bridge the gap between preclinical findings and clinical applications. A key component of this is the development of biomarkers to predict or monitor the response to a therapeutic agent. For a compound like this compound, identifying relevant biomarkers would be crucial for its clinical development.
While no specific biomarkers have been identified for this compound itself, the mechanisms of action of related compounds can suggest potential candidates. For instance, if the anti-inflammatory activity is confirmed to be a primary mechanism, then levels of pro-inflammatory cytokines such as IL-6 and TNF-α could serve as pharmacodynamic biomarkers. In the context of cancer, if the compound is found to inhibit specific signaling pathways, then components of those pathways could be monitored as biomarkers of response. Further preclinical studies are necessary to identify and validate such biomarkers for this compound.
Future Research Directions and Unanswered Questions in 5 Amino 2 Trifluoromethoxy Benzamide Research
Addressing Challenges and Identifying Opportunities in Benzamide-Based Drug Discovery
Despite these obstacles, numerous opportunities exist. The versatility of the benzamide (B126) core allows for the creation of vast chemical libraries, enabling the exploration of diverse biological targets. mdpi.commdpi.com There is a growing opportunity in designing multi-targeted or dual-inhibitor drugs, which can offer enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurodegenerative disorders. mdpi.com The trifluoromethoxy group, in particular, offers distinct advantages. Its strong electron-withdrawing nature and lipophilicity can improve electrostatic interactions with biological targets and enhance membrane permeability, respectively. mdpi.com The expanding pharmaceutical market, coupled with government support for research and development, provides a favorable environment for advancing novel benzamide derivatives from the laboratory to clinical application.
Elucidation of Novel Targets and Therapeutic Modalities for Benzamide Derivatives
A key future direction is the identification of new biological targets for benzamide derivatives. The inherent adaptability of the benzamide scaffold has already led to the discovery of inhibitors for a wide range of targets beyond their traditional use in neuropsychiatry. nih.govresearchgate.net Research has shown that benzamide derivatives can be engineered to target enzymes and receptors implicated in a variety of diseases.
New therapeutic modalities are also emerging. The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, and benzamide-type derivatives have been developed as novel binders for the E3 ligase substrate receptor cereblon (CRBN), a critical component in this system. researchgate.net This opens up the possibility of designing degraders for previously "undruggable" proteins. Additionally, the concept of allosteric modulation, where a compound binds to a site other than the primary active site to modulate the target's activity, is gaining traction. nih.gov This can offer greater selectivity and improved safety profiles. For 5-Amino-2-(trifluoromethoxy)benzamide, future research should focus on screening against a wide array of novel targets and exploring its potential as a component in these advanced therapeutic modalities.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
| DNA Repair Enzyme | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | nih.gov |
| Neurotransmitter Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | mdpi.com |
| Protease | Urokinase-type plasminogen activator (uPA) | Cancer | nih.gov |
| Signaling Receptor | Smoothened (Smo) receptor | Cancer | nih.gov |
| Kinase | Glucokinase (GK) | Diabetes | nih.gov |
| Dopamine (B1211576) Receptors | D2/D3 Receptors | Schizophrenia, Dysthymia | nih.gov |
Advancements in Synthetic Chemistry for Efficient Derivative Synthesis
The ability to efficiently synthesize a diverse range of analogues is fundamental to any drug discovery program. Research into the synthesis of benzamides has yielded numerous innovative methods that are more efficient, environmentally friendly, and versatile than traditional approaches. mdpi.com These advancements are crucial for building the chemical libraries needed for extensive structure-activity relationship (SAR) studies of compounds like this compound.
Future synthetic efforts should focus on methods that allow for precise control over substitution patterns and the introduction of diverse functional groups. Methodologies such as late-stage functionalization are particularly valuable as they enable the modification of complex molecules in the final steps of a synthesis, rapidly generating a portfolio of derivatives. The development of robust, scalable, and green synthetic routes will be essential for the cost-effective production of lead candidates for extensive preclinical testing. researchgate.net
| Synthetic Method | Key Features | Typical Application | Reference |
| Friedel-Crafts Carboxamidation | Direct conversion of arenes to benzamides using cyanoguanidine and a Brønsted superacid. | Synthesis of primary aromatic amides. | nih.gov |
| Microwave-Assisted Synthesis | Uses an iodine-alumina catalyst under solvent-free microwave irradiation. | Rapid synthesis of N-substituted benzamides from benzoylthioureas. | researchgate.net |
| NHS-Ester Route | Employs N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) for activation, followed by amidation. | An efficient and environmentally friendly pathway to benzamides. | mdpi.com |
| Rh(III)-Catalyzed Annulation | Intramolecular annulation of benzamide-tethered allylic alcohols. | Access to complex heterocyclic structures like azepinones. | science.gov |
| One-Pot Green Synthesis | Utilizes organocatalysts like oxalic acid in environmentally benign solvents. | Efficient and sustainable synthesis of benzimidazoles from benzamide precursors. | researchgate.net |
Integration of Advanced Omics Technologies in Preclinical Studies
The preclinical evaluation of drug candidates has been revolutionized by the advent of "omics" technologies. Genomics, proteomics, and metabolomics provide a systems-level understanding of a drug's effects, moving beyond single-endpoint assays. nih.gov
Genomics and Proteomics are integral for target identification and validation. aragen.com They can confirm that a drug candidate is engaging its intended target and reveal potential off-target interactions that could lead to toxicity. nih.gov Proteomic techniques, particularly those based on mass spectrometry, can quantify changes in protein expression and post-translational modifications, offering deep mechanistic insights. frontiersin.org
Metabolomics , the study of small-molecule metabolite profiles, serves as a functional readout of the physiological state of a cell or organism. ahajournals.org It is a powerful tool for identifying early biomarkers of toxicity and efficacy, elucidating mechanisms of action, and understanding drug metabolism. nih.govyoutube.com
For the preclinical study of this compound and its analogues, an integrated omics approach is essential. It can help de-risk candidates early in the development process by providing a comprehensive picture of their biological activity, leading to the selection of safer and more effective leads.
| 'Omics' Technology | Application in Preclinical Drug Development | Reference |
| Genomics | Target identification, pharmacogenomics (predicting patient response), biomarker discovery, side-effect profiling. | nih.govaragen.com |
| Proteomics | Target validation, lead identification, understanding off-target effects, biomarker discovery, mechanism of action studies. | nih.govaragen.comfrontiersin.org |
| Metabolomics | Mechanistic insights into toxicity, identification of efficacy and toxicity biomarkers, systems biology approaches, understanding drug metabolism. | ahajournals.orgnih.govyoutube.com |
Roadmap for Further Preclinical Development and Lead Optimization of this compound and its Analogues
A structured roadmap is necessary to systematically advance this compound or a related analogue from a "hit" compound to a clinical candidate. This process involves iterative cycles of design, synthesis, and testing.
Lead Generation and Optimization: The initial phase involves synthesizing a focused library of analogues based on the this compound scaffold. Computational tools, such as molecular docking and free energy perturbation (FEP) calculations, can guide the design of compounds with predicted high affinity for a chosen target. nih.gov The primary goal is to establish robust Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). Optimization will focus on enhancing potency while simultaneously improving crucial ADME (absorption, distribution, metabolism, and excretion) properties, such as aqueous solubility and metabolic stability. acs.orgdundee.ac.uk Metrics like Lipophilic Efficiency (LipE) should be used to guide the optimization of lead quality. acs.org
Comprehensive In Vitro Profiling: Promising compounds will undergo extensive in vitro testing. This includes secondary assays to confirm the mechanism of action, selectivity panels to assess off-target activity, and a suite of ADME assays to evaluate metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition). Early safety assessment, such as hERG channel inhibition assays to flag potential cardiotoxicity, is critical.
'Omics'-Driven Mechanistic Studies: As described in section 8.4, integrated omics technologies should be deployed for the most promising leads. These studies can provide an unbiased view of the compound's effects, confirm target engagement in a cellular context, and uncover potential liabilities not identified in standard assays.
In Vivo Efficacy and Pharmacokinetic Studies: Compounds that demonstrate a strong in vitro profile will advance to in vivo studies in relevant animal models of disease. These studies aim to establish a clear relationship between drug exposure (pharmacokinetics, PK) and therapeutic effect (pharmacodynamics, PD). Oral bioavailability will be a key parameter to assess. acs.org
Preclinical Safety and Toxicology: The final lead candidate(s) will undergo formal preclinical safety and toxicology studies as required by regulatory agencies. This rigorous evaluation in two species (one rodent, one non-rodent) is designed to identify any potential toxicities and to establish a safe starting dose for human clinical trials.
By following this roadmap, researchers can systematically address the unanswered questions surrounding the therapeutic potential of this compound and its analogues, paving the way for the development of a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
